Arzoxifene

Catalog No.
S589519
CAS No.
182133-25-1
M.F
C28H29NO4S
M. Wt
475.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arzoxifene

CAS Number

182133-25-1

Product Name

Arzoxifene

IUPAC Name

2-(4-methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol

Molecular Formula

C28H29NO4S

Molecular Weight

475.6 g/mol

InChI

InChI=1S/C28H29NO4S/c1-31-22-8-5-20(6-9-22)28-27(25-14-7-21(30)19-26(25)34-28)33-24-12-10-23(11-13-24)32-18-17-29-15-3-2-4-16-29/h5-14,19,30H,2-4,15-18H2,1H3

InChI Key

MCGDSOGUHLTADD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5

Synonyms

2-(4-Methoxyphenyl)-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-benzo[b]thiophene-6-ol; LY 353381

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5
  • Origin: The development of Arzoxifene falls within the class of benzothiophene SERMs. Specific details about its origin or inventor are not readily available in scientific literature.
  • Significance: Research suggests that Arzoxifene possesses several potentially beneficial properties. It acts as a potent antagonist to estrogen in breast and uterine tissues, potentially reducing the risk of breast cancer growth []. At the same time, it acts as an agonist in bone tissue, promoting bone density and potentially preventing osteoporosis []. Additionally, it may help lower cholesterol levels. Despite these promising attributes, Arzoxifene was never commercially available, so its effectiveness in human trials remains unknown.

Molecular Structure Analysis

  • Key features: Arzoxifene's structure includes a central benzothiophene ring, critical for its interaction with estrogen receptors. Attached to this ring are various functional groups that influence its binding selectivity to different tissues.

  • Notable aspects: The specific arrangement of these functional groups allows Arzoxifene to exhibit tissue-specific agonistic and antagonistic effects. This is a key feature of SERMs, enabling them to target specific tissues differently.


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of Arzoxifene, such as melting point, boiling point, and solubility, is currently limited in publicly available scientific resources.

Arzoxifene acts as a SERM, meaning it can mimic or block the effects of estrogen depending on the tissue.

  • Estrogen Antagonism

    In breast and uterine tissues, Arzoxifene binds to estrogen receptors, but unlike estrogen, it does not trigger the same cellular responses. This competitive binding effectively blocks the stimulating effects of estrogen on these tissues, potentially reducing the risk of breast cancer growth [].

  • Estrogen Agonism

    In bone tissue, Arzoxifene interacts with estrogen receptors and stimulates similar responses to estrogen. This promotes bone formation and helps maintain bone density, potentially preventing osteoporosis [].

The exact mechanisms by which Arzoxifene exerts its tissue-specific effects are still under investigation, but the key lies in the unique structure of the molecule and its interaction with different forms of the estrogen receptor.

  • Similar to other SERMs, Arzoxifene may carry a slight risk of blood clots.
  • SERMs may also increase the risk of endometrial hyperplasia, a thickening of the uterine lining.

Breast Cancer Prevention:

Arzoxifene initially showed promise as a potential treatment for breast cancer due to its ability to bind to estrogen receptors and act in a tissue-specific manner. Preclinical studies demonstrated inhibitory effects on the growth of breast cancer cells [].

However, large-scale clinical trials like the "FOUNDATION" study revealed that while arzoxifene reduced the risk of invasive breast cancer by 56% compared to placebo, it was less effective than the established SERM, Tamoxifen []. These findings suggest that arzoxifene may not be a viable alternative for breast cancer prevention due to its lower efficacy.

XLogP3

6.6

UNII

E569WG6E60

Drug Indication

Investigated for use/treatment in breast cancer, osteoporosis, and endometrial cancer.
Breast carcinoma, Postmenopausal osteoporosis

Pharmacology

Arzoxifene is a synthetic, aromatic derivative with anti-estrogenic properties. Similar to the agent raloxifene, arzoxifene binds to and interacts with estrogen receptors as a mixed estrogen agonist/antagonist. This agent exhibits greater bioavailability and higher anti-estrogenic potency in the breast than does raloxifene; it exhibits reduced estrogenicity in the uterus compared with either tamoxifen or raloxifene. Arzoxifene may have beneficial effects on bone and the cardiovascular system (NCI04)

Mechanism of Action

Arzoxifene is a selective estrogen receptor modulator (SERM) which antagonizes estrogen in mammary and uterine tissue, but acts as an estrogen receptor agonist in bone tissue. Arzoxifene reduces bone loss and risk of osteoperosis and decreases serum cholesterol.

Other CAS

182133-25-1

Wikipedia

Arzoxifene

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
Suh N, Glasebrook AL, Palkowitz AD, Bryant HU, Burris LL, Starling JJ, Pearce HL, Williams C, Peer C, Wang Y, Sporn MB: Arzoxifene, a new selective estrogen receptor modulator for chemoprevention of experimental breast cancer. Cancer Res. 2001 Dec 1;61(23):8412-5. [PMID:11731420]

Explore Compound Types